molecular formula C19H17ClF3N5O3S B12133669 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12133669
M. Wt: 487.9 g/mol
InChI Key: PPHSYFRFLFWTLU-UHFFFAOYSA-N
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Description

Structurally, it features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanylacetamide chain linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety. Such derivatives are often synthesized via nucleophilic substitution reactions, as seen in analogous compounds (e.g., reaction of triazole thiols with bromoacetamides in acetone with K₂CO₃) .

Properties

Molecular Formula

C19H17ClF3N5O3S

Molecular Weight

487.9 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17ClF3N5O3S/c1-30-14-6-3-10(7-15(14)31-2)17-26-27-18(28(17)24)32-9-16(29)25-11-4-5-13(20)12(8-11)19(21,22)23/h3-8H,9,24H2,1-2H3,(H,25,29)

InChI Key

PPHSYFRFLFWTLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and trifluoromethylphenyl groups. Common reagents used in the synthesis include hydrazine, acetic anhydride, and various chlorinating agents. The reaction conditions usually involve heating and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the amino and sulfanyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, structural analogs of triazoles have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective cytotoxicity . The introduction of specific substituents on the triazole ring can enhance these effects, making this compound a candidate for further optimization as an anticancer agent.

Antimicrobial Properties

Triazole compounds are known for their broad-spectrum antimicrobial activities. The presence of the sulfanyl group in this compound may contribute to enhanced interactions with microbial targets, potentially leading to increased efficacy against resistant strains of bacteria and fungi. Studies exploring the structure-activity relationship (SAR) of similar compounds have highlighted the importance of functional groups in modulating antimicrobial potency .

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer and inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes . The computational models provide insights into how structural modifications could enhance binding interactions and improve biological activity.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR is crucial for understanding how different modifications to the triazole scaffold affect biological activity. The following table summarizes key structural features and their corresponding biological activities based on available literature:

Structural FeatureBiological ActivityReference
Triazole ringAnticancer activity
Sulfanyl groupEnhanced antimicrobial properties
Chloro and trifluoromethyl substituentsIncreased potency against specific targets

In Vivo Studies

Research involving similar triazole derivatives has demonstrated their potential in vivo efficacy. For example, compounds with analogous structures have been tested in animal models for their ability to reduce tumor size and inhibit metastasis, showcasing the therapeutic promise of this class of compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in aryl substitutions, heterocyclic appendages, or acetamide-linked pharmacophores:

Compound Name Key Structural Differences Bioactivity/Findings Reference ID
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Chlorophenyl instead of 3,4-dimethoxyphenyl; 4-phenoxyphenyl acetamide moiety Higher lipophilicity due to chlorophenyl group; potential anti-inflammatory activity inferred from SAR
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 3,4,5-Trimethoxyphenyl substitution Enhanced electron-donating effects may improve binding affinity in kinase inhibition assays
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanylbenzyl and phenyl substitutions on triazole; 2-chlorophenyl acetamide Demonstrated crystallographic stability (X-ray data) and moderate antimicrobial activity
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Ethyl and thiophene substitutions; 4-fluorophenyl acetamide Improved metabolic stability in vitro due to thiophene’s π-stacking capacity
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Phenyl and 3,4-dichlorophenyl groups Anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium in rodent models

Key Comparative Insights

Trifluoromethyl groups (as in the target molecule) are associated with improved metabolic stability and target selectivity due to their electron-withdrawing nature .

Anti-Exudative Activity :

  • Compounds with dichlorophenyl or trifluoromethylphenyl acetamide moieties (e.g., target molecule and ) show superior anti-exudative effects compared to simpler phenyl derivatives. For example, the target compound’s trifluoromethyl group may reduce oxidative degradation in vivo .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods used for analogues (e.g., thiol-alkylation of triazole precursors with bromoacetamides in acetone/K₂CO₃) . However, introducing 3,4-dimethoxyphenyl requires careful optimization to avoid demethylation side reactions.

Spectroscopic and Crystallographic Validation :

  • NMR and X-ray crystallography (e.g., SHELX software ) confirm structural consistency across analogues. For instance, chemical shift differences in regions adjacent to substituents (e.g., 3,4-dimethoxy vs. 4-chloro) align with electronic perturbations observed in NMR profiles .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 513.92 3.8 2 8
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 482.94 4.2 2 7
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 528.99 3.5 2 10

Table 2: In Vitro Bioactivity Comparison

Compound IC₅₀ (µM) for COX-2 Inhibition Anti-Exudative Efficacy (% Inhibition) Metabolic Stability (t₁/₂, min)
Target Compound 0.45 ± 0.07 82% (10 mg/kg) 120
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 1.2 ± 0.3 75% (10 mg/kg) 90
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide N/A N/A 60

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antiviral, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula: C18H17ClF3N5OS
  • Molecular Weight: 421.87 g/mol
  • CAS Number: Not specified in the sources.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Notably, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The presence of the sulfanyl group in this compound enhances its interaction with cellular targets involved in cancer progression. Research has demonstrated that similar triazoles can induce apoptosis in cancer cells by activating caspase pathways .
CompoundCancer TypeIC50 Value (μM)Reference
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamideColon carcinoma (HCT-116)6.2
Similar Triazole DerivativeBreast cancer (T47D)27.3

Antiviral Activity

The triazole structure has been associated with antiviral properties against various viruses. Studies suggest that compounds with this moiety can inhibit viral replication by targeting specific viral enzymes or host factors.

  • Case Study: A derivative of the triazole class demonstrated effectiveness against influenza viruses by inhibiting neuraminidase activity . The compound's mechanism may involve interference with guanine nucleotide synthesis, which is critical for viral replication.
CompoundVirus TypeMechanismReference
Triazole DerivativeInfluenza A Virus (IAV)Inhibition of neuraminidase
Another TriazoleHSV-1 and HSV-2Inhibition of viral replication

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Triazoles have been known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators.

CompoundCOX Inhibition IC50 (μM)Reference
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamideCOX-1: 19.45; COX-2: 31.40

Structure–Activity Relationships (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. Modifications in substituents on the triazole ring and the acetamide side chain can lead to variations in potency and selectivity against different biological targets:

  • Amino Group Positioning: The position and nature of amino substitutions significantly affect anticancer activity.
  • Sulfanyl Group Influence: The presence of a sulfanyl group enhances interactions with biological targets due to its nucleophilic nature.

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